
(5-Pyrid-3-ylthien-2-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Pyrid-3-ylthien-2-YL)methylamine” is a laboratory chemical with the CAS number 837376-47-3 . It is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of “(5-Pyrid-3-ylthien-2-YL)methylamine” is C10H10N2S . The exact mass is 190.27 g/mol .Physical And Chemical Properties Analysis
“(5-Pyrid-3-ylthien-2-YL)methylamine” is a solid substance with a light yellow appearance . The melting point range is 112.5 - 113.5 °C .Applications De Recherche Scientifique
Agricultural Chemistry
Finally, the compound’s potential use in agricultural chemistry should not be overlooked. It could be a precursor for the synthesis of herbicides or insecticides, contributing to the development of new formulations that are more effective and environmentally friendly.
Each of these applications leverages the unique chemical structure of (5-Pyrid-3-ylthien-2-YL)methylamine to fulfill specific roles in scientific research and industry. While the compound is recommended for use in laboratory chemicals , its versatility suggests a wide range of possible applications across different fields of study. It’s important to handle this compound with care due to its hazardous nature, as it can cause severe skin burns, eye damage, and respiratory irritation .
Safety and Hazards
“(5-Pyrid-3-ylthien-2-YL)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of (5-Pyrid-3-ylthien-2-YL)methylamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the metabolic activity of the enzyme .
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it is likely to influence pathways related to drug metabolism .
Result of Action
Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain drugs and other substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Pyrid-3-ylthien-2-YL)methylamine. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(5-pyridin-3-ylthiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLIGYPHPBLDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458692 |
Source


|
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyrid-3-ylthien-2-YL)methylamine | |
CAS RN |
837376-47-3 |
Source


|
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

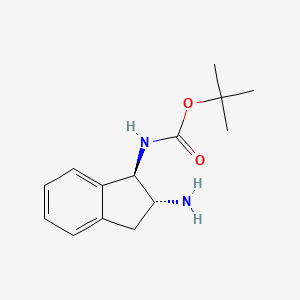
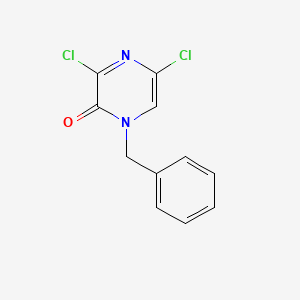
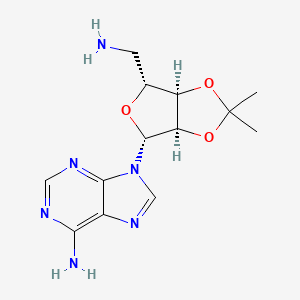

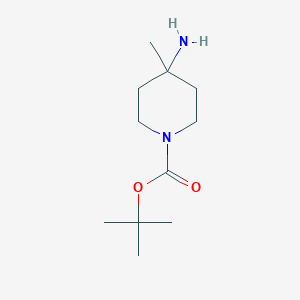
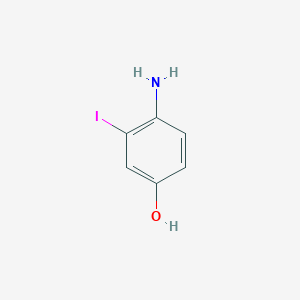
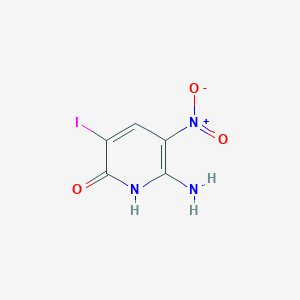



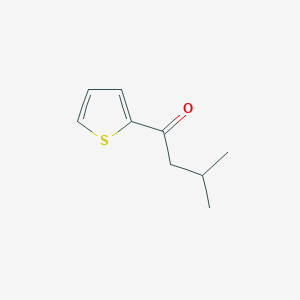


![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)